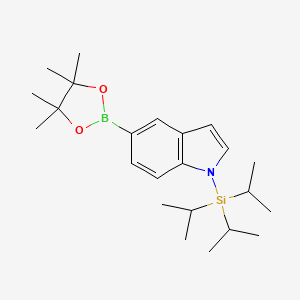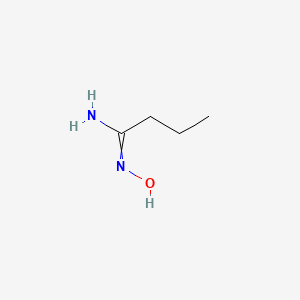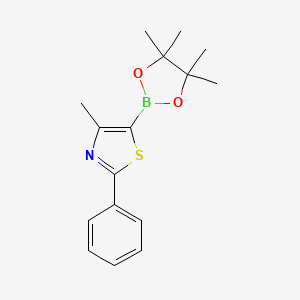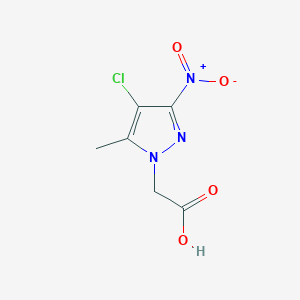
1,2,3,10b-Tétrahydrofluoranthène
Vue d'ensemble
Description
1,2,3,10b-Tetrahydrofluoranthene is a chemical compound with the molecular formula C16H14 . Its average mass is 206.282 Da and its monoisotopic mass is 206.109543 Da . It is also known by other names such as Fluoranthene, 1,2,3,10b-tetrahydro- .
Molecular Structure Analysis
The molecular structure of 1,2,3,10b-Tetrahydrofluoranthene consists of a complex arrangement of carbon and hydrogen atoms . The structure can be represented as c1ccc2c(c1)-c3cccc4c3C2CCC4 .Physical And Chemical Properties Analysis
1,2,3,10b-Tetrahydrofluoranthene has a density of 1.1±0.1 g/cm3, a boiling point of 353.5±17.0 °C at 760 mmHg, and a flash point of 179.4±11.7 °C . Its molar refractivity is 65.8±0.3 cm3 . It has a polar surface area of 0 Å2 and a polarizability of 26.1±0.5 10-24 cm3 . Its ACD/LogP is 5.22 .Applications De Recherche Scientifique
Médecine : Imagerie diagnostique
1,2,3,10b-Tétrahydrofluoranthène : peut être utilisé dans le développement d’agents d’imagerie diagnostique. Sa structure unique pourrait potentiellement être marquée avec des radioisotopes pour une utilisation dans les examens de tomographie par émission de positons (TEP), aidant à la détection et au suivi des maladies .
Science de l’environnement : Suivi de la pollution
Ce composé pourrait servir de marqueur moléculaire dans les études environnementales, en particulier pour le suivi de la source et du mouvement des hydrocarbures aromatiques polycycliques (HAP) dans les écosystèmes. Sa stabilité et sa structure distinctive le rendent adapté à ces applications .
Science des matériaux : Photovoltaïque organique
En science des matériaux, This compound pourrait être incorporé dans des cellules photovoltaïques organiques. Son système conjugué pourrait contribuer à une absorption efficace de la lumière et au transport des électrons, améliorant les performances des cellules solaires .
Chimie analytique : Étalons de chromatographie
En raison de sa structure bien définie, il peut être utilisé comme étalon en chromatographie pour calibrer les instruments et garantir la précision des méthodes analytiques, en particulier dans l’analyse de mélanges organiques complexes .
Pharmacologie : Conception de médicaments
Le squelette du composé pourrait être modifié pour créer de nouveaux pharmacophores pour la découverte de médicaments. Son squelette rigide pourrait être avantageux dans la conception de médicaments ciblant des récepteurs biologiques spécifiques .
Synthèse organique : Synthon dans les réactions chimiques
This compound : pourrait agir comme un synthon en synthèse organique, fournissant un échafaudage pour la construction de molécules plus complexes. Sa réactivité peut être exploitée dans diverses transformations chimiques, conduisant potentiellement à la synthèse de nouveaux composés organiques .
Catalyse : Ligand pour les catalyseurs aux métaux de transition
Le composé pourrait être utilisé comme ligand en catalyse aux métaux de transition. Sa structure plane pourrait stabiliser les centres métalliques et faciliter des réactions telles que les hydrogénations et les formations de liaisons carbone-carbone .
Biochimie : Sondage des interactions moléculaires
Enfin, en biochimie, il pourrait être utilisé pour sonder les interactions moléculaires. En fonctionnalisant This compound avec des groupes spécifiques, il pourrait interagir avec des enzymes ou de l’ADN, aidant à élucider les voies et les mécanismes biologiques .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,2,3,10b-Tetrahydrofluoranthene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 1,2,3,10b-Tetrahydrofluoranthene and these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components, potentially causing oxidative stress and other biochemical effects.
Cellular Effects
1,2,3,10b-Tetrahydrofluoranthene influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,2,3,10b-Tetrahydrofluoranthene can lead to the activation of stress response pathways, such as the MAPK pathway, which plays a role in cell survival and apoptosis . Additionally, this compound can alter the expression of genes involved in detoxification and antioxidant defense, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 1,2,3,10b-Tetrahydrofluoranthene involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, 1,2,3,10b-Tetrahydrofluoranthene can inhibit the activity of certain detoxifying enzymes, resulting in the accumulation of toxic metabolites . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,10b-Tetrahydrofluoranthene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,3,10b-Tetrahydrofluoranthene can undergo oxidative degradation, leading to the formation of reactive intermediates that can cause cellular damage . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular metabolism and increased oxidative stress.
Dosage Effects in Animal Models
The effects of 1,2,3,10b-Tetrahydrofluoranthene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. It is essential to determine the safe dosage range to minimize the risk of adverse effects in animal studies.
Metabolic Pathways
1,2,3,10b-Tetrahydrofluoranthene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic transformation of this compound can lead to the formation of reactive metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2,3,10b-Tetrahydrofluoranthene within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1,2,3,10b-Tetrahydrofluoranthene within tissues can also impact its overall biological effects.
Subcellular Localization
The subcellular localization of 1,2,3,10b-Tetrahydrofluoranthene plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 1,2,3,10b-Tetrahydrofluoranthene within cells can determine its specific biochemical and cellular effects.
Propriétés
IUPAC Name |
1,2,3,10b-tetrahydrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-9,15H,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBZUGDYWLFLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302928 | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-21-4 | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20279-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,10b-tetrahydrofluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)


